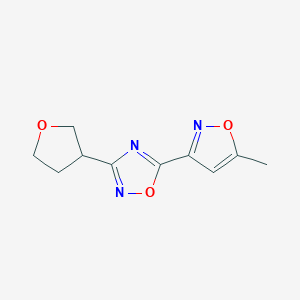

5-(5-methylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-(5-methylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole derivatives involves multiple steps, including Mannich reactions, cyclizations, and direct condensation processes. Notably, compounds have been synthesized via Mannich reaction of 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-thiol with amines and cyclization of hydrazones with acetic anhydride. Direct condensation of 5-methylisoxazol-3-acetic acid hydrazide with aromatic acids in the presence of POCl3 has also been employed to obtain 2-aryl-5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazoles, confirming the versatility and adaptability of synthetic routes for such compounds (Hui et al., 2002).

Molecular Structure Analysis

The molecular structure of related oxadiazole compounds has been extensively studied, revealing key structural characteristics through techniques like NMR, IR, DSC, and X-ray crystallography. For instance, the crystal structure analysis of an energetic material precursor showcased an orthorhombic space group, providing insights into the spatial arrangement and confirming the presence of intermolecular hydrogen bonds and significant π-interactions (Zhu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 5-(5-methylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole derivatives span a wide range, including transformations into various azole heterocycles, evidencing their reactivity and potential as intermediates for further chemical modifications. The ability to form palladium complexes that catalyze Suzuki reactions in aqueous media highlights their utility in catalysis and synthesis (Bumagin et al., 2017).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including stability, melting points, and solubility, are crucial for their application in various domains. For instance, the high stability of crystals containing butadiyne moieties isolated by aromatic units, as revealed through X-ray crystallography, underscores the importance of structural features in determining physical properties (Wang et al., 2006).

Chemical Properties Analysis

Oxadiazoles, including the compound in focus, exhibit a broad spectrum of chemical behaviors, from serving as nitrogen transfer agents to engaging in chemoselective reductions. Their application in synthesizing isoxazoles through single nitrogen atom transfer reagents and their reactions under various conditions illustrate the chemical versatility and potential for generating a diverse range of functionalized molecules (Wang et al., 2023).

properties

IUPAC Name |

5-(5-methyl-1,2-oxazol-3-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6-4-8(12-15-6)10-11-9(13-16-10)7-2-3-14-5-7/h4,7H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRLNJZXWFKAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NC(=NO2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Methylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)

![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)

![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)

![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)